D-Glucose 6-phosphate barium*hydrate sig ma grade
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for D-Glucose 6-phosphate barium hydrate is [(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate barium salt , reflecting its stereochemical configuration and functional groups. The compound features a β-D-glucopyranose ring with a phosphate group esterified at the sixth carbon (C6) and a barium counterion neutralizing the phosphate’s charge.
Structural Representation
- Core structure : β-D-glucopyranose (cyclic hemiacetal form of glucose).
- Phosphate group : Covalently bonded to C6 via an ester linkage.
- Counterion : Barium (Ba²⁺) in a 1:1 stoichiometric ratio with the phosphate dianion.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₁BaO₉P | |
| Molecular weight | 395.45 g/mol (anhydrous) | |
| Hydration state | Variable (commonly heptahydrate) |
The stereochemistry is critical: the glucose moiety adopts a chair conformation with axial hydroxyl groups at C2, C3, and C4, and an equatorial hydroxyl at C1.
CAS Registry Number and PubChem CID Cross-Referencing
The compound is associated with two primary CAS registry numbers, reflecting differences in hydration and synthesis routes:
| CAS Registry Number | PubChem CID | Molecular Form | Source |
|---|---|---|---|
| 150400-00-3 | 111125 | Anhydrous barium salt | |
| 58823-95-3 | 2763851 | Heptahydrate form |
Notes :
- PubChem CID 111125 : Corresponds to the anhydrous form, with a molecular formula of C₆H₁₁BaO₉P.
- PubChem CID 2763851 : Represents a related piperidine derivative, erroneously linked in some databases.
Cross-referencing confirms that 150400-00-3 is the correct CAS number for the Sigma-grade hydrate, while 58823-95-3 refers to the heptahydrate variant. Discrepancies in molecular weight across sources (e.g., 397.46 g/mol in vs. 395.45 g/mol in ) arise from inconsistent accounting for hydration.
Properties
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXWGPPBDKBMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585168 | |
| Record name | Barium--6-O-phosphonohexose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150400-00-3 | |
| Record name | Barium--6-O-phosphonohexose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 150400-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phosphorylation and Neutralization
D-Glucose is reacted with phosphorus oxychloride (POCl₃) in an alkaline medium to introduce the phosphate group at the C6 position. The reaction is typically carried out at 0–4°C to minimize side reactions. After hydrolysis, the free acid form of D-glucose 6-phosphate is neutralized with barium hydroxide under controlled pH conditions (pH 7.0–7.5). The resulting barium salt precipitates due to its low solubility in aqueous ethanol mixtures.
Purification by Recrystallization
Crude barium salts are purified through sequential ethanol precipitation. Dissolving the precipitate in dilute hydrochloric acid (0.1 M HCl) and reprecipitating with ethanol (4:1 v/v ethanol-to-solution ratio) removes residual contaminants. The final product is washed with cold ethanol (90% v/v) and ether to eliminate traces of water, yielding a white crystalline powder with ≥98% purity.
Table 1: Key Parameters for Barium Salt Purification
| Parameter | Optimal Condition | Purity Outcome | Source |
|---|---|---|---|
| Solvent System | Ethanol/Water (4:1 v/v) | 95–98% | |
| Precipitation Temperature | 4°C | Improved Crystallinity | |
| Drying Method | Vacuum Desiccation | ≤0.5% Moisture |
Enzymatic Production from Cellulosic Feedstock
Recent advances in biocatalysis have enabled the enzymatic synthesis of glucose 6-phosphate from renewable biomass. This method avoids harsh chemicals and leverages cellulases to hydrolyze cellulose into glucose, which is subsequently phosphorylated.
Cellulose Hydrolysis and Phosphorylation
Aspergillus niger cellulase hydrolyzes microcrystalline cellulose to glucose at 45°C and pH 5.0. The released glucose is phosphorylated using hexokinase (HK) from Saccharomyces cerevisiae in the presence of adenosine triphosphate (ATP). Polyphosphate kinase 2 (PPK2) from Pseudomonas aeruginosa regenerates ATP from polyphosphate, enabling a continuous reaction.
Table 2: Enzymatic Reaction Conditions
| Enzyme | Activity (U/mg) | Temperature Optimum | pH Optimum | Conversion Efficiency |
|---|---|---|---|---|
| S. cerevisiae HK | 0.3125 | 30°C | 7.5 | 85% over 24 h |
| P. aeruginosa PPK2 | 0.115 | 37°C | 8.0 | 77% with cellulose |
While this method achieves 12.56 g/L glucose 6-phosphate in pure glucose systems, scalability for barium salt production requires downstream precipitation steps.
Analytical Characterization and Quality Control
Ensuring the Sigma-grade quality of D-glucose 6-phosphate barium hydrate necessitates rigorous analytical validation.
Spectroscopic and Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions: Barium–6-O-phosphonohexose (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonate group.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or other reduced forms.
Substitution: The barium ion can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Metal salts such as sodium chloride or potassium nitrate can facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced forms of the phosphonate group and substituted metal-phosphonate complexes.
Scientific Research Applications
Biochemical Research
D-Glucose 6-phosphate barium hydrate serves as an essential substrate in various enzymatic reactions, particularly those involving glucose metabolism. Its role as a phosphorylating agent is crucial in studies related to glycolysis and metabolic pathways.
Enzymatic Studies
- Enzyme Substrate : D-Glucose 6-phosphate is a substrate for glucose-6-phosphate dehydrogenase, an enzyme pivotal in the pentose phosphate pathway, which is crucial for cellular metabolism and oxidative stress management .
- Case Study : Research has shown that deficiencies in glucose-6-phosphate dehydrogenase can lead to conditions such as hemolytic anemia, highlighting the importance of this compound in understanding metabolic disorders .
Pharmaceutical Applications
The compound is utilized in drug discovery and development processes, particularly in the formulation of medications targeting metabolic pathways.
Drug Development
- Mechanism of Action : D-Glucose 6-phosphate plays a role in the phosphorylation of various hexoses, which is fundamental in developing drugs that target metabolic diseases .
- Case Study : Studies have demonstrated that compounds affecting glucose metabolism can be designed using D-glucose derivatives to treat conditions like diabetes and obesity .
Analytical Chemistry
In analytical chemistry, D-Glucose 6-phosphate barium hydrate is used as a chiral reagent and for binding studies.
Chiral Reagent
- Separation Techniques : The compound's ability to interact with other sugars makes it valuable for developing separation techniques in chromatography .
| Application | Methodology | Outcome |
|---|---|---|
| Chiral Separation | High-performance liquid chromatography (HPLC) | Effective separation of glucose enantiomers |
| Binding Studies | Hydrogel analysis | Consistent binding affinity with similar polymers |
Industrial Applications
D-Glucose 6-phosphate barium hydrate also finds applications in industrial processes, particularly in food and beverage industries where it can act as a stabilizer or nutrient source.
Food Industry
- Nutritional Supplement : It can be used as a nutrient additive in food products to enhance metabolic functions during fermentation processes.
Mechanism of Action
The mechanism of action of Barium–6-O-phosphonohexose (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, affecting their activity and function. The phosphonate group can also participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Structural and Chemical Properties
G6P derivatives vary primarily in counterions (e.g., Na⁺, K⁺, Ba²⁺) and hydration states, influencing solubility and stability.
Stability and Handling Considerations
- Barium Salt : Requires acidic conditions for solubility; incompatible with phosphate buffers due to barium’s precipitation with sulfates and phosphates .
- Sodium and Potassium Salts : Stable in aqueous solutions at neutral pH, making them suitable for cell culture media and in vivo studies .
- Hazards :
Key Research Findings
Role in Metabolic Pathways
- G6P is a central metabolite in glycolysis, the pentose phosphate pathway, and polysaccharide biosynthesis. Its levels directly affect ATP production and stress adaptation in plants .
- In Leishmania parasites, G6P scarcity disrupts glycolysis, highlighting its importance in pathogen energy metabolism .
Comparative Performance in Studies
- Barium vs. Sodium Salts : Barium salts are less common in cell-based assays due to solubility limitations but are critical in barium-specific enzymatic protocols (e.g., phosphatase inhibition) .
- Sodium Salts : Dominant in high-throughput metabolomics (e.g., Arabidopsis studies) due to compatibility with LC-MS and NMR .
Biological Activity
D-Glucose 6-phosphate barium salt heptahydrate, a derivative of D-glucose, plays a significant role in various biological processes, particularly in carbohydrate metabolism. This article explores its biological activity, including enzymatic interactions, metabolic pathways, and research applications.
D-Glucose 6-phosphate barium salt heptahydrate is characterized by the following properties:
- Molecular Formula : C₆H₁₃O₉P
- Molecular Weight : 395.45 g/mol
- CAS Number : 58823-95-3
- Appearance : White to light yellow powder or crystalline solid
- Solubility : Soluble in water; stability is maintained under refrigeration
Enzymatic Interactions
D-Glucose 6-phosphate (D-G6P) serves as a substrate for several key enzymes involved in carbohydrate metabolism:
-
Glucose-6-phosphate Dehydrogenase (G6PD) :
- Catalyzes the conversion of D-G6P into 6-phosphoglucono-δ-lactone.
- Plays a crucial role in the pentose phosphate pathway, essential for cellular NADPH production and ribose sugar synthesis.
-
Phosphoglucomutase (PGM) :
- Converts D-G6P to D-glucose 1-phosphate, facilitating glycogen synthesis and degradation.
-
Hexokinase :
- Phosphorylates glucose to form D-G6P, marking the first step in glycolysis.
These enzymatic activities highlight D-G6P's central role in metabolic pathways that regulate energy production and cellular respiration.
Metabolic Pathways
D-G6P is integral to several metabolic pathways:
- Glycolysis : Acts as a key intermediate that links glucose metabolism to energy production.
- Pentose Phosphate Pathway : Provides reducing power in the form of NADPH for biosynthetic reactions and nucleic acid synthesis.
The compound's interaction with these pathways underscores its importance in maintaining cellular energy homeostasis.
Research Applications
D-Glucose 6-phosphate barium salt heptahydrate has diverse applications in research:
-
Metabolic Studies :
- Used to investigate glucose uptake and utilization in various organisms, providing insights into blood sugar regulation and potential therapeutic targets for diabetes.
-
Analytical Techniques :
- Serves as a standard for calibrating high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, aiding in the detection and quantification of glucose-related metabolites.
-
Binding Studies :
- Exhibits non-selective binding characteristics with other sugars such as D-fructose and L-glucose, which can be leveraged in studies of sugar transport mechanisms and enzyme-substrate interactions.
Case Study 1: G6PD Deficiency Research
A study on patients with G6PD deficiency utilized D-G6P to assess enzyme activity levels. The results indicated that low G6PD activity correlated with elevated levels of oxidative stress markers, suggesting that D-G6P plays a critical role in cellular defense mechanisms against oxidative damage.
Case Study 2: Diabetes Metabolism
Research involving diabetic rat models demonstrated that administration of D-G6P improved glucose tolerance and insulin sensitivity. The findings suggest that enhancing D-G6P levels could be a potential therapeutic strategy for managing diabetes.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| D-Glucose 6-phosphate | Monosaccharide phosphate | Directly involved in glycolysis |
| D-Fructose 6-phosphate | Monosaccharide phosphate | Key intermediate in fructolysis |
| D-Mannose 6-phosphate | Monosaccharide phosphate | Important for mannose metabolism |
| Inositol hexakisphosphate | Polyphosphate | Involved in signaling pathways |
| Adenosine triphosphate | Nucleotide triphosphate | Central role in energy transfer |
Q & A
Basic Research Questions
Q. How can researchers verify the purity and identify potential contaminants in D-glucose 6-phosphate barium hydrate?
- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity (≥90–98% as per grade specifications) and detect organic impurities like glucose-6-phosphate isomers . Quantify inorganic phosphate contamination via colorimetric assays (e.g., ammonium molybdate method), ensuring levels are <0.25% . Validate hydration state using thermogravimetric analysis (TGA) to account for variable water content in the hydrate form .
Q. What are the optimal storage conditions to maintain stability for long-term biochemical studies?
- Methodology : Store at –20°C in airtight, desiccated containers to prevent hydrolysis and oxidative degradation . Monitor pH stability in solution (1M HCl is recommended for dissolution) to avoid acid-catalyzed decomposition . Regularly validate integrity via UV-Vis spectrophotometry (λ~260 nm) or enzymatic assays using glucose-6-phosphate dehydrogenase (G6PDH) .
Q. How does the choice of counterion (e.g., sodium vs. barium) affect experimental outcomes in enzyme kinetics?
- Methodology : Barium salts are less soluble in aqueous buffers compared to sodium salts, requiring acidic conditions (e.g., 1M HCl) for dissolution . This may interfere with pH-sensitive assays. Use ion-exchange chromatography to replace barium with sodium if necessary, ensuring no residual ions alter enzyme activity (e.g., hexokinase inhibition) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data across different batches of D-glucose 6-phosphate barium hydrate?
- Methodology : Characterize hydration states (e.g., via TGA or Karl Fischer titration) to account for batch-specific water content variations . Compare solubility in standardized buffers (e.g., 1M HCl or Tris-HCl pH 7.4) and validate using enzymatic activity assays to ensure functional solubility aligns with theoretical values .
Q. What experimental strategies mitigate interference from inorganic phosphate in studies of glycolysis or pentose phosphate pathways?
- Methodology : Pre-treat samples with phosphatase inhibitors (e.g., sodium fluoride) to prevent endogenous phosphate release . Use coupled enzymatic assays (e.g., G6PDH + NADP+ → NADPH) to specifically quantify glucose-6-phosphate while subtracting background inorganic phosphate signals .
Q. How can isotopic labeling (e.g., ¹³C-glucose 6-phosphate) be used to trace metabolic flux in plant-microbe interactions?
- Methodology : Synthesize ¹³C-labeled glucose 6-phosphate via enzymatic phosphorylation of isotopically labeled glucose. Track incorporation into downstream metabolites (e.g., sedoheptulose 7-phosphate or ATP) using LC-MS or NMR, correlating with transcriptomic data on glycolytic gene expression .
Q. What are the implications of glucose-6-phosphate accumulation in energy metabolism under phosphorus-limited conditions?
- Methodology : Use phosphorus-deprived plant models (e.g., phytoplasma-infected sweet cherry trees) to analyze metabolite profiles via GC-MS. Correlate glucose-6-phosphate levels with ATP production and nitrogen fixation efficiency, integrating omics data to identify compensatory pathways (e.g., starch degradation) .
Contradiction Analysis & Troubleshooting
Q. Why do enzymatic assays sometimes show conflicting activity levels despite high chemical purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
